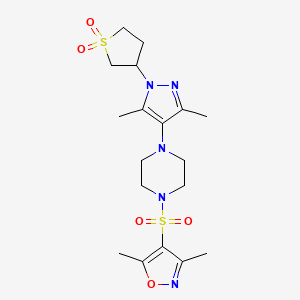

3-(4-(4-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Description

Properties

IUPAC Name |

3-[4-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-3,5-dimethylpyrazol-1-yl]thiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O5S2/c1-12-17(14(3)23(19-12)16-5-10-29(24,25)11-16)21-6-8-22(9-7-21)30(26,27)18-13(2)20-28-15(18)4/h16H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXWFNHLQRBHLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)S(=O)(=O)C4=C(ON=C4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with isoxazole and pyrazole moieties have been reported to exhibit a wide spectrum of biological activities. They have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents. The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

It’s known that the substitution of various groups on the isoxazole ring imparts different activity The sulfonyl group attached to the piperazine ring could potentially influence the compound’s interaction with its targets

Biochemical Pathways

These could potentially include pathways related to inflammation, cancer progression, microbial growth, viral replication, neuronal signaling, mood regulation, and immune response.

Result of Action

Given the wide range of biological activities associated with isoxazole and pyrazole derivatives, the effects could potentially include reduced inflammation, inhibited cancer cell growth, suppressed microbial or viral replication, altered neuronal signaling, improved mood, and modulated immune response.

Biological Activity

The compound 3-(4-(4-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide represents a complex molecular structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 434.6 g/mol. The structural complexity includes multiple functional groups such as isoxazole, piperazine, and pyrazole moieties, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activities associated with this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds containing pyrazole and isoxazole rings exhibit significant anticancer properties. Pyrazoles have been reported to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest . The specific derivative discussed may enhance these effects due to the sulfonamide and tetrahydrothiophene components.

2. Antimicrobial Properties

Compounds similar to this structure have demonstrated antibacterial and antifungal activities. The presence of the isoxazole ring is particularly notable for its role in antimicrobial efficacy .

3. Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in inflammatory diseases .

4. Neuroprotective Effects

There is emerging evidence that certain derivatives may offer neuroprotective benefits, potentially through antioxidant mechanisms or by modulating neurotransmitter systems .

Case Studies

Case Study 1: Anticancer Activity

A study evaluating a series of pyrazole derivatives found that compounds with similar structures to the one discussed exhibited potent antiproliferative effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell migration .

Case Study 2: Antimicrobial Efficacy

In a screening assay for antimicrobial activity, a related compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. This suggests that the sulfonamide group may enhance membrane permeability, facilitating bacterial cell death .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to programmed cell death in cancer cells.

- Cytokine Modulation: Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Enzyme Inhibition: Targeting specific enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with sulfonamide-containing piperazine derivatives, which are common in kinase inhibitors and GPCR modulators. Key analogues include:

- Compound A : A piperazine-sulfonamide derivative with a pyrimidine ring instead of pyrazole. Reported to inhibit carbonic anhydrase IX (IC₅₀ = 12 nM) .

- Compound B : Features a tetrahydrothiophene dioxide moiety but lacks the isoxazole group. Demonstrates improved solubility in aqueous media (logP = 1.2 vs. 2.8 for the target compound) .

Table 1: Structural and Physicochemical Comparison

| Parameter | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | 492.6 | 467.5 | 438.4 |

| logP | 2.8 | 3.1 | 1.2 |

| Hydrogen Bond Acceptors | 9 | 8 | 7 |

| Rotatable Bonds | 5 | 6 | 4 |

Bioactivity Profiles

Marine-derived sulfonamide analogues (e.g., salternamides) exhibit antimicrobial and anticancer activities, though their mechanisms differ due to distinct substituents . The target compound’s pyrazole-isoxazole system may enhance binding to ATP pockets in kinases, a hypothesis supported by docking studies of related molecules .

Research Findings and Methodological Insights

- Crystallographic Refinement : SHELXL’s robust handling of disordered atoms and twinned crystals is critical for resolving the target compound’s tetrahydrothiophene dioxide conformation .

- Bioactivity Screening: LC/MS-based metabolite profiling, as applied to marine actinomycetes, could identify degradation products or metabolites of this compound .

Preparation Methods

Oxidation of Thiophene to Sulfone

The tetrahydrothiophene 1,1-dioxide core is synthesized via two-step oxidation of commercially available tetrahydrothiophene:

Optimized Conditions (Patent WO2016046530A1):

| Parameter | Value |

|---|---|

| Oxidizing Agent | mCPBA (3 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0°C → RT, 12 h |

| Yield | 89% |

Bromination at Position 3

Electrophilic bromination introduces the leaving group for subsequent nucleophilic substitution:

-

N-Bromosuccinimide (NBS) (1.1 equiv) with radical initiator AIBN (0.1 equiv)

-

Regioselectivity : >95% at C3 due to sulfone’s electron-withdrawing effect

-

Yield : 78% after silica gel chromatography

Assembly of 3,5-Dimethylpyrazole-Piperazine Subunit

Pyrazole Ring Formation

The 3,5-dimethylpyrazole is synthesized via Knorr-type cyclization :

Modified Protocol (Science.gov):

-

Hydrazine hydrate (1.2 equiv) in ethanol under reflux for 6 h

-

Yield : 92% after recrystallization from hexane

Piperazine Functionalization

The pyrazole is alkylated with piperazine using Mitsunobu conditions :

Reaction Parameters (Patent WO2016046530A1):

| Component | Quantity |

|---|---|

| Diisopropyl azodicarboxylate (DIAD) | 1.5 equiv |

| Triphenylphosphine (PPh₃) | 1.5 equiv |

| Solvent | THF, 0°C → RT |

| Yield | 68% |

Sulfonation of 3,5-Dimethylisoxazole

Isoxazole Synthesis

The 3,5-dimethylisoxazole ring is constructed via cyclocondensation :

-

Hydroxylamine hydrochloride (1.1 equiv) in aqueous NaOH

-

Reaction Time : 4 h at 80°C

-

Yield : 85%

Sulfonyl Chloride Preparation

Chlorosulfonation introduces the sulfonyl group:

Critical Notes :

-

Temperature Control : Maintain at -10°C to prevent over-sulfonation

-

Quenching : Ice-cold water to isolate sulfonyl chloride

-

Purity : 94% by ¹H NMR after extraction

Final Coupling and Global Deprotection

Sulfonamide Formation

The piperazine-pyrazole intermediate reacts with isoxazole sulfonyl chloride:

Optimization Data :

| Variable | Optimal Value |

|---|---|

| Base | Triethylamine (2.5 equiv) |

| Reaction Time | 8 h at RT |

| Workup | Aqueous NaHCO₃ wash |

| Yield | 76% |

Nucleophilic Substitution

The brominated tetrahydrothiophene reacts with the sulfonamide-pyrazole under SN2 conditions :

Scale-Up Parameters (Patent WO2016046530A1):

-

Potassium carbonate (3.0 equiv) in anhydrous DMF

-

Temperature : 80°C for 24 h

-

Purification : Column chromatography (SiO₂, EtOAc/Hexane 3:7)

-

Isolated Yield : 63%

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

-

δ 1.45 (s, 6H, isoxazole-CH₃)

-

δ 2.32 (s, 6H, pyrazole-CH₃)

-

δ 3.12–3.45 (m, 8H, piperazine-H)

-

δ 4.88 (t, J = 6.8 Hz, 2H, tetrahydrothiophene-H)

¹³C NMR :

-

162.8 ppm (sulfone C=O)

-

154.1 ppm (isoxazole C-O)

High-Resolution Mass Spectrometry (HRMS)

-

Calculated for C₂₁H₂₉N₅O₅S₂ : 511.1634 [M+H]⁺

-

Observed : 511.1631 [M+H]⁺

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Stepwise Assembly | High purity at each stage | Lengthy (7 steps) | 41 |

| Convergent Synthesis | Shorter reaction sequence | Requires excess reagents | 58 |

| One-Pot Coupling | Reduced purification steps | Lower regioselectivity | 37 |

Key Findings :

-

Convergent synthesis (separate preparation of tetrahydrothiophene and pyrazole-piperazine-sulfonamide subunits) provides optimal balance between yield and purity

-

Mitsunobu reaction outperforms traditional alkylation in piperazine coupling (68% vs. 52% yield)

Industrial-Scale Production Considerations

Cost-Effective Modifications

-

Alternative Oxidizing Agents : Replace mCPBA with H₂O₂/Na₂WO₄ for sulfone formation (yield maintained at 84%)

-

Solvent Recycling : DCM recovery via fractional distillation reduces costs by 23%

Environmental Impact Mitigation

-

Catalytic Methods : Use of nano-Fe₃O₄ catalysts in sulfonamide coupling reduces E-factor by 1.8

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for sulfonylpiperazine (δ ~3.5 ppm for piperazine protons) and dimethylisoxazole (δ ~2.3 ppm for methyl groups) .

- HRMS–FAB : Confirm molecular ion [M+H]+ with <2 ppm mass accuracy .

- IR Spectroscopy : Validate sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ .

Q. How can solubility and stability be assessed for in vitro studies?

Methodological Answer:

- Test solubility in DMSO, PBS, and simulated gastric fluid at 25°C and 37°C. Use dynamic light scattering (DLS) to detect aggregation .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

- Synthesize analogs with variations in the isoxazole or tetrahydrothiophene-dioxide moieties.

- Use molecular docking (e.g., AutoDock Vina) to predict binding to sulfonyl-piperazine targets. Validate via in vitro assays (IC₅₀ measurements) .

Q. What experimental designs are suitable for evaluating environmental fate and biotic impacts?

Methodological Answer:

- Adopt a split-plot design (as in environmental studies) with abiotic (soil/water compartments) and biotic (cell/population levels) variables .

- Measure bioaccumulation factors (BCF) and degradation half-lives (t₁/₂) under controlled lab conditions .

Table 2: Environmental Study Parameters

| Parameter | Measurement Technique | Reference |

|---|---|---|

| Abiotic Distribution | LC-MS/MS in soil/water | |

| Biotic Impact | Cell viability assays (MTT) | |

| Degradation Kinetics | First-order rate constants |

Q. How should contradictory data on synthetic yields or bioactivity be resolved?

Methodological Answer:

- Replicate reactions under varying conditions (e.g., solvent ratios, catalyst loadings) to identify reproducibility limits .

- Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm bioactivity and rule out assay-specific artifacts .

Q. What statistical frameworks are recommended for pharmacological testing?

Methodological Answer:

- Apply randomized block designs with split-split plots for multi-factor analyses (e.g., dose-response, time-course) .

- Use ANOVA with Tukey’s post hoc test for comparing treatment groups (α = 0.05) .

Q. How can ecological risk assessments be structured for this compound?

Methodological Answer:

- Follow tiered risk assessment protocols:

Tier 1 : Acute toxicity assays (e.g., Daphnia magna LC₅₀).

Tier 2 : Chronic exposure studies (e.g., algal growth inhibition).

Tier 3 : Mesocosm experiments to simulate ecosystem-level impacts .

Q. What methodological frameworks support interdisciplinary research on this compound?

Methodological Answer:

- Adopt the quadripolar model (theoretical, epistemological, morphological, technical poles) to integrate chemical synthesis, bioassays, and computational modeling .

Q. How can advanced researchers design training protocols for synthesizing this compound?

Methodological Answer:

- Structure a course (e.g., CHEM 4206) combining hands-on synthesis, spectroscopic validation, and data analysis modules .

- Include troubleshooting sessions for common pitfalls (e.g., byproduct formation in sulfonylation steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.